molecular formula C14H12FNO2 B1412397 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde CAS No. 1350762-25-2

5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde

Cat. No.: B1412397
CAS No.: 1350762-25-2
M. Wt: 245.25 g/mol
InChI Key: QFLMEFBMUUFHGC-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C15H14FNO2. It is characterized by the presence of an ethoxy group, a fluoropyridinyl group, and a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    2-(6-Fluoropyridin-3-yl)benzaldehyde: Lacks the ethoxy group, which may affect its reactivity and applications.

    5-Ethoxy-2-(pyridin-3-yl)benzaldehyde: Lacks the fluorine atom, which can influence its electronic properties and biological activity.

Uniqueness

5-Ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde is unique due to the combination of the ethoxy group, fluoropyridinyl group, and benzaldehyde moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-ethoxy-2-(6-fluoropyridin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-2-18-12-4-5-13(11(7-12)9-17)10-3-6-14(15)16-8-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMEFBMUUFHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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